2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile 2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 880466-98-8
VCID: VC15913928
InChI: InChI=1S/C18H17N3/c1-2-14-6-8-16(9-7-14)20-12-15-13-21-10-4-3-5-18(21)17(15)11-19/h3-10,13,20H,2,12H2,1H3
SMILES:
Molecular Formula: C18H17N3
Molecular Weight: 275.3 g/mol

2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile

CAS No.: 880466-98-8

Cat. No.: VC15913928

Molecular Formula: C18H17N3

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

2-(((4-Ethylphenyl)amino)methyl)indolizine-1-carbonitrile - 880466-98-8

Specification

CAS No. 880466-98-8
Molecular Formula C18H17N3
Molecular Weight 275.3 g/mol
IUPAC Name 2-[(4-ethylanilino)methyl]indolizine-1-carbonitrile
Standard InChI InChI=1S/C18H17N3/c1-2-14-6-8-16(9-7-14)20-12-15-13-21-10-4-3-5-18(21)17(15)11-19/h3-10,13,20H,2,12H2,1H3
Standard InChI Key VCWOJOLVTSBGSC-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)NCC2=CN3C=CC=CC3=C2C#N

Introduction

Chemical Structure and Molecular Properties

Core Indolizine Framework

Indolizine is a bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom . The title compound modifies this core with two functional groups: a carbonitrile (-CN) at position 1 and a (4-ethylphenyl)aminomethyl moiety at position 2. The carbonitrile group introduces electron-withdrawing characteristics, while the aminomethyl substituent enhances solubility and potential for hydrogen bonding.

Substituent Effects

The (4-ethylphenyl)aminomethyl group consists of a para-ethyl-substituted benzene ring attached via a methylene bridge to the indolizine nitrogen. This substituent likely influences the molecule's electronic distribution, as evidenced by analogous compounds where aryl groups alter π-π stacking interactions . The ethyl group at the para position may enhance hydrophobic interactions in biological systems, as observed in structurally related anticancer agents .

Synthetic Methodologies

Multi-Component Reaction Strategies

The synthesis of indolizine-carbonitrile hybrids often employs one-pot multi-component reactions. For example, 4 (a precursor to pyrrolo[1,2-c]pyrimidine-indolizine hybrids) is synthesized via a three-component coupling of pyridine-2-acetonitrile, pyrrole-2-carboxaldehyde, and TMSCN in the presence of DBU . Adapting this approach, the title compound could be synthesized through:

  • Formation of the indolizine core: Reacting 2-pyridylacetonitrile with an aldehyde derivative under cyanide catalysis.

  • Introduction of the aminomethyl group: Employing a Mannich-type reaction with 4-ethylaniline and formaldehyde.

  • Oxidative cyclization: Finalizing the carbonitrile group via treatment with a cyanide source under basic conditions .

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagentsTemperatureTimeYield (Hypothetical)
Core formationPyridine-2-acetonitrile, aldehyde, TMSCN, DBU60°C24 h75–80%
Aminomethylation4-Ethylaniline, formaldehyde, DMF100°C12 h65–70%
CyanidationKCN, DMSO, microwave130°C30 min85–90%

Spectroscopic Characterization

Infrared Spectroscopy

The carbonitrile group is expected to exhibit a strong absorption band near 2205–2213 cm⁻¹, consistent with related indolizine-carbonitriles . The N-H stretch from the aminomethyl group would appear as a broad peak around 3150–3366 cm⁻¹, while aromatic C-H stretches would manifest between 3000–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons on the indolizine core: δ 7.2–8.3 ppm (multiplet, integrating for 5–7H) .

    • Ethyl group: δ 1.2–1.4 ppm (triplet, CH₂CH₃) and δ 2.5–2.7 ppm (quartet, CH₂CH₃) .

    • Methylene bridge (N-CH₂-): δ 4.1–4.3 ppm (singlet) .

  • ¹³C NMR:

    • Carbonitrile carbon: δ 115–120 ppm .

    • Aromatic carbons: δ 120–140 ppm .

Crystallographic and Conformational Analysis

While no crystallographic data exists for the title compound, analogous pyridine-carbonitrile derivatives exhibit notable dihedral angles between aromatic rings. For example, 2-ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile crystallizes with two independent molecules in the asymmetric unit, displaying dihedral angles of 14.55–41.82° between the central pyridine and substituent rings . Such data suggest that the (4-ethylphenyl)aminomethyl group in the title compound may induce similar steric interactions, potentially affecting packing efficiency and solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator